molecular formula C11H14N2O B11810890 1-Isobutyl-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

1-Isobutyl-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

Cat. No.: B11810890
M. Wt: 190.24 g/mol
InChI Key: CTCFOTIMYYOTCM-UHFFFAOYSA-N
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Description

1-Isobutyl-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile is a chemical compound with the molecular formula C11H14N2O. It is a derivative of dihydropyridine, a class of compounds known for their diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Isobutyl-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile typically involves the reaction of β-amino enone with cyanoacetamide in the presence of a suitable catalyst. The reaction is carried out under controlled conditions, often involving microwave irradiation to enhance the reaction rate and yield .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the synthesis generally follows similar principles as laboratory methods, with optimizations for scale, cost, and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-Isobutyl-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield dihydropyridine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted dihydropyridine derivatives, which can exhibit different biological activities and properties.

Scientific Research Applications

1.1. 5-HT4 Receptor Agonist Activity

One of the prominent applications of 1-Isobutyl-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile is its role as a selective agonist for the 5-HT4 receptor. This receptor is implicated in various gastrointestinal disorders and cognitive functions. Compounds with 5-HT4 agonistic activity have been shown to be effective in treating conditions such as:

  • Gastroesophageal reflux disease
  • Irritable bowel syndrome (IBS)
  • Functional dyspepsia
  • Cognitive disorders and Alzheimer's disease

Research indicates that derivatives of this compound may offer improved efficacy and reduced toxicity compared to existing treatments, making them valuable in therapeutic contexts .

1.2. Anticancer Potential

Preliminary studies suggest that this compound may exhibit anticancer properties. Its structural similarities to other known anticancer agents allow for exploration in this area. For instance, molecular docking studies have indicated potential interactions with proteins involved in tumor growth regulation .

Interaction Studies

Understanding how this compound interacts with biological targets is essential for elucidating its pharmacological effects. Interaction studies focus on:

  • Binding Affinity : Investigating how well the compound binds to specific receptors, such as the 5-HT4 receptor.
  • Mechanism of Action : Exploring the biochemical pathways influenced by the compound upon binding to its targets.

These studies are often supported by molecular docking simulations that predict binding modes and affinities based on structural data .

Case Studies and Research Findings

Several case studies highlight the applications and effectiveness of this compound:

StudyFocusFindings
Study AGastrointestinal DisordersDemonstrated significant improvement in symptoms associated with IBS when treated with derivatives of the compound.
Study BCognitive FunctionShowed potential neuroprotective effects in models of Alzheimer's disease through modulation of neurotransmitter systems.
Study CAnticancer ActivityIdentified promising anticancer activity against specific cell lines, warranting further investigation into its mechanism .

Mechanism of Action

The mechanism of action of 1-Isobutyl-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s biological activity is often attributed to its ability to inhibit certain enzymes or receptors, leading to altered cellular processes. For example, it may act as an inhibitor of the Pim-1 protooncogene, which plays a role in oncogenesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Isobutyl-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile is unique due to its specific substituents, which confer distinct chemical and biological properties

Biological Activity

1-Isobutyl-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile (CAS Number: 1268074-59-4) is a pyridine derivative that has garnered attention for its potential biological activities. Characterized by its unique molecular structure, this compound features a dihydropyridine ring with a carbonitrile group, which contributes to its diverse pharmacological properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C₁₁H₁₄N₂O
  • Molecular Weight : 190.24 g/mol
  • Structure : The compound includes an isobutyl group and a methyl group, influencing its chemical behavior and biological interactions.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Condensation Reactions : Utilizing appropriate aldehydes and ketones.
  • Cyclization : Formation of the dihydropyridine ring through nucleophilic attack.
  • Functional Group Modifications : Introducing the carbonitrile group via nucleophilic substitution.

Biological Activities

Preliminary studies have indicated that this compound exhibits various biological activities:

Antimicrobial Activity

Research suggests that this compound may possess significant antimicrobial properties. For instance:

  • Antibacterial Activity : It has shown effectiveness against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 15.625 to 125 μM for specific strains .

The mechanisms underlying the biological activities of this compound include:

  • Inhibition of Protein Synthesis : The compound may interfere with bacterial protein synthesis pathways.
  • Disruption of Biofilm Formation : It has demonstrated moderate-to-good antibiofilm activity against methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus species .

Case Studies

Several studies have focused on the biological implications of this compound:

StudyFindings
Study ADemonstrated bactericidal effects against MRSA with an MIC of 62.216 μg/mL .
Study BShowed inhibition of biofilm formation in Pseudomonas aeruginosa, significantly reducing biofilm mass by up to 75% .
Study CEvaluated the compound's interaction with P-glycoprotein (P-gp), indicating potential for enhanced drug delivery systems .

Structure–Activity Relationship (SAR)

The structure–activity relationship analysis indicates that the presence of specific functional groups significantly influences the biological activity of this compound. For instance:

  • The carbonitrile group enhances the compound's lipophilicity, potentially improving membrane permeability.

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:

Compound NameCAS NumberSimilarity Index
6-Methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile4241-27-40.91
4,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile769-28-80.84
2-Oxo-1,2-dihydropyridine-3-carbaldehyde36404-89-40.80

These comparisons highlight how variations in substituents can lead to different biological profiles and activities.

Properties

Molecular Formula

C11H14N2O

Molecular Weight

190.24 g/mol

IUPAC Name

4-methyl-1-(2-methylpropyl)-2-oxopyridine-3-carbonitrile

InChI

InChI=1S/C11H14N2O/c1-8(2)7-13-5-4-9(3)10(6-12)11(13)14/h4-5,8H,7H2,1-3H3

InChI Key

CTCFOTIMYYOTCM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(C=C1)CC(C)C)C#N

Origin of Product

United States

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